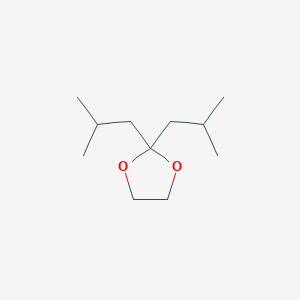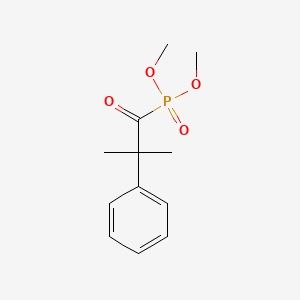
2,2-Bis(2-methylpropyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(2-methylpropyl)-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring substituted with two 2-methylpropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-methylpropyl)-1,3-dioxolane typically involves the reaction of 2-methylpropyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
2,2-Bis(2-methylpropyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxolane ring is opened and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
科学研究应用
2,2-Bis(2-methylpropyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2,2-Bis(2-methylpropyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for diols, preventing unwanted reactions during synthesis. In biological systems, it may interact with cellular membranes and proteins, leading to its antimicrobial effects.
相似化合物的比较
Similar Compounds
2,2-Bis(hydroxymethyl)propane: Similar structure but with hydroxyl groups instead of the dioxolane ring.
2,2-Bis(2-methylpropyl)-1,3-propanediol: Similar structure but with a propanediol backbone.
Uniqueness
2,2-Bis(2-methylpropyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts stability and specific reactivity patterns. This makes it a valuable compound in synthetic chemistry and various industrial applications.
属性
CAS 编号 |
4362-59-8 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
2,2-bis(2-methylpropyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-9(2)7-11(8-10(3)4)12-5-6-13-11/h9-10H,5-8H2,1-4H3 |
InChI 键 |
CWJCKPQVKNQHQP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1(OCCO1)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14134972.png)
![2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol](/img/structure/B14134977.png)

![Methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14134987.png)





![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)

![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)

![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)
